molecular formula C10H16O B14723089 (3aS,8aS)-Octahydroazulen-4(1H)-one CAS No. 5365-38-8

(3aS,8aS)-Octahydroazulen-4(1H)-one

Cat. No.: B14723089
CAS No.: 5365-38-8
M. Wt: 152.23 g/mol
InChI Key: LRWIWGKEXZQIPK-IUCAKERBSA-N
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Description

(3aS,8aS)-Octahydroazulen-4(1H)-one is a chemical compound belonging to the class of azulenones It is characterized by its unique bicyclic structure, which includes a seven-membered ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,8aS)-Octahydroazulen-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylazetoindoline derivatives, which undergo cyclization in the presence of specific reagents and catalysts . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the application of heat to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (3aS,8aS)-Octahydroazulen-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3aS,8aS)-Octahydroazulen-4(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aS,8aS)-Octahydroazulen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: (3aS,8aS)-Octahydroazulen-4(1H)-one is unique due to its specific stereochemistry and the presence of a ketone functional group This distinguishes it from other similar compounds, which may have different functional groups or stereochemical configurations

Properties

CAS No.

5365-38-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(3aS,8aS)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one

InChI

InChI=1S/C10H16O/c11-10-7-2-1-4-8-5-3-6-9(8)10/h8-9H,1-7H2/t8-,9-/m0/s1

InChI Key

LRWIWGKEXZQIPK-IUCAKERBSA-N

Isomeric SMILES

C1CCC(=O)[C@H]2CCC[C@@H]2C1

Canonical SMILES

C1CCC(=O)C2CCCC2C1

Origin of Product

United States

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